molecular formula C25H26F3N3O6S B609677 (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine CAS No. 1623002-61-8

(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

Cat. No. B609677
M. Wt: 553.55
InChI Key: SOOLLEBJNGCDOZ-FQEVSTJZSA-N
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Description

This compound appears to be a derivative of the amino acid leucine, with a complex indole and sulfonamide group attached. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. They are commonly used in medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the leucine amino group, followed by the coupling of the indole and sulfonamide groups, and finally deprotection of the amino group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the indole and sulfonamide groups. The trifluoroacetyl group would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the indole and sulfonamide groups. The indole could undergo electrophilic aromatic substitution reactions, while the sulfonamide could potentially be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoroacetyl group could increase its lipophilicity, which could affect its solubility and permeability.


Scientific Research Applications

  • Synthesis and Characterization : This compound belongs to a class of chemicals that are often synthesized and characterized for their unique structural properties. For example, a study focused on the synthesis and characterization of similar compounds, examining aspects like the effects of base amount, solvent, reaction temperature, and time on product yield (Zhang Peng-yun, 2013).

  • Biological Activities and Potential Therapeutic Applications : Compounds with a similar structure have been explored for their potential biological activities. For instance, research on celecoxib derivatives, which share structural similarities, has shown that these compounds can exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Ş. Küçükgüzel et al., 2013). Another study demonstrated the utility of such compounds in the development of crop-protecting agents due to their insecticidal activities (H. Lim, Won Hyung Lee, S. Park, 2019).

  • Drug Design and Optimization : These types of compounds are often used in the process of drug design, particularly for optimizing the efficacy and selectivity of therapeutic agents. For example, a study discussed the development of N-Arylsulfonyl-α-amino carboxamides as potent and selective inhibitors for certain medical conditions (Asitha Abeywardane et al., 2016).

  • Enzyme Inhibition Studies : Compounds within this chemical class are frequently investigated for their potential as enzyme inhibitors. A research paper reported the synthesis of new sulfonamides with enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, demonstrating the breadth of applications in biological and medicinal chemistry (M. Abbasi et al., 2019).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Further studies could be conducted to determine the biological activity of this compound. This could include in vitro testing to determine its activity against various biological targets, as well as in vivo testing to assess its efficacy and toxicity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.


properties

IUPAC Name

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLLEBJNGCDOZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 2
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 3
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 4
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 5
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 6
Reactant of Route 6
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

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